ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multicomponent reactions. One common method involves the reaction of ethyl cyanoacetate with p-methoxybenzaldehyde in the presence of a catalyst such as piperidine . The reaction is carried out in anhydrous ethanol at room temperature, followed by further steps to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Benzyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents and the resulting properties.
Biological Activity
Ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its molecular formula is C22H26N2O6S with a molecular weight of 446.5 g/mol. The structure features a pyrimido-thiazine core, which is essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H26N2O6S |
Molecular Weight | 446.5 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-pyrimido-thiazine derivatives typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrimido-thiazine core.
- Introduction of the methoxy and ethyl groups through acylation and alkylation reactions.
- Purification using chromatography techniques to ensure high yield and purity.
Anticancer Properties
Research indicates that derivatives of pyrimido-thiazines exhibit promising anticancer properties. For instance, studies have shown that similar compounds demonstrate significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Case Study : A study on pyridopyrimidinone-thiazole hybrids found that certain substitutions on the pyrimidine nucleus enhanced cytotoxicity against MCF-7 and HeLa cell lines. The highest activity was observed in compounds with chlorophenyl substitutions .
Antimicrobial Activity
Ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo derivatives have also been evaluated for antimicrobial activity. The presence of the thiazine ring contributes to their effectiveness against a range of pathogenic microorganisms.
- Research Findings : Compounds containing thiazole and pyrimidine moieties have shown broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .
The mechanism by which ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-pyrimido-thiazines exert their biological effects often involves interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation or survival pathways.
- Receptor Modulation : It could modulate receptors that play critical roles in cancer progression or microbial resistance.
- Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.
Properties
Molecular Formula |
C18H20N2O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-4-24-17(22)15-11(2)19-18-20(14(21)8-9-25-18)16(15)12-6-5-7-13(10-12)23-3/h5-7,10,16H,4,8-9H2,1-3H3 |
InChI Key |
VXWUDBZMKAHXSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)CCS2)C |
Origin of Product |
United States |
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